molecular formula C10H11Cl B2670354 1-(Chloromethyl)-3-cyclopropylbenzene CAS No. 947321-03-1

1-(Chloromethyl)-3-cyclopropylbenzene

Cat. No. B2670354
CAS RN: 947321-03-1
M. Wt: 166.65
InChI Key: ISTXLBILFLBCPI-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-cyclopropylbenzene” is a chemical compound that belongs to the class of organochlorides. It contains a benzene ring, a cyclopropyl group, and a chloromethyl group .

Scientific Research Applications

Ring-opening and Dichlorination

Donor-acceptor cyclopropanes, akin to 1-(Chloromethyl)-3-cyclopropylbenzene, undergo ring-opening reactions when reacted with iodobenzene dichloride, yielding products with chlorine atoms positioned adjacent to the donor and acceptor groups. This reaction demonstrates the compound's potential in generating dichlorinated products from cyclopropane derivatives, enabling further chemical transformations (Garve et al., 2014).

Intramolecular Electron Transfer

The structural variations of diferrocenylbenzenes, including those similar to this compound, have been prepared and studied for their electron transfer properties. These compounds are crucial for understanding the effects of structural modifications on the electron transfer rates, showcasing their potential in designing molecular electronic devices (Patoux et al., 1997).

Synthesis of Cyclopropylbenzaldehyde

Chloromethylation of cyclopropylbenzene, similar to the reactions involving this compound, leads to a mixture of o- and p-cyclopropylbenzyl chlorides. Further reaction with hexamethylenetetramine produces cyclopropylbenzaldehydes, indicating the compound's role in synthesizing aldehydes for further chemical synthesis (Harnden et al., 1968).

Spirocyclopropane Heterocycles

Methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles under specific conditions to form spirocyclopropane anellated heterocycles. This application underscores the importance of this compound derivatives in constructing complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Meijere et al., 1989).

Annulation and Fragmentation

The gold(I)-catalyzed cyclization of certain alkynylbenzenes results in 1,3-disubstituted naphthalenes via a process involving retro-cyclopropanation. This demonstrates the compound's utility in gold-catalyzed reactions, leading to the formation of complex polycyclic aromatic hydrocarbons through unique fragmentation pathways (Solorio-Alvarado & Echavarren, 2010).

Safety and Hazards

Chloromethylated compounds can be hazardous. They may cause severe skin burns and eye damage, and can be toxic if inhaled . It’s important to handle these compounds with appropriate safety measures.

properties

IUPAC Name

1-(chloromethyl)-3-cyclopropylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTXLBILFLBCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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